molecular formula C11H18N4O B8685686 2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone

2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone

Cat. No.: B8685686
M. Wt: 222.29 g/mol
InChI Key: OQMKWBZWIAXWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone is a heterocyclic compound that features both pyrazole and pyrrolidine rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or amination reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving appropriate precursors such as 1,4-diketones or 1,4-diamines.

    Coupling of the Pyrazole and Pyrrolidine Rings: The final step involves coupling the pyrazole and pyrrolidine rings through a condensation reaction, often facilitated by a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to remove specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-1-methylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone
  • 2-(5-amino-1-ethylpyrazol-3-yl)-1-piperidin-1-ylethanone
  • 2-(5-amino-1-ethylpyrazol-3-yl)-1-morpholin-1-ylethanone

Uniqueness

2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone is unique due to its specific combination of pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(5-amino-1-ethylpyrazol-3-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C11H18N4O/c1-2-15-10(12)7-9(13-15)8-11(16)14-5-3-4-6-14/h7H,2-6,8,12H2,1H3

InChI Key

OQMKWBZWIAXWJR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CC(=O)N2CCCC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-{1-ethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide (120 mg, 0.377 mmol) in methanol (1.5 mL) was added 2M HCl (1 mL, 0.377 mmol), and the reaction mixture was stirred at 50° C. for 2 h and concentrated. The residue was neutralized using saturated NaHCO3 solution and concentrated. The residue was dried under high vacuum to give 79 mg and used for next reaction without further purification. MS: (M+H)+=222.8. 1H NMR (400 MHz, DMSO-d6) ppm 1.18 (t, J=7.2 Hz, 3H), 1.70-1.85 (m, 4 H), 3.24 (t, J=6.8 Hz, 2H), 3.31 (s, 2 H), 3.43 (t, J=6.8 Hz, 2H), 3.78 (q, J=7.2 Hz, 2H), 5.11 (s, 1H).
Name
N-{1-ethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

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